molecular formula C12H11NO2 B8011312 1-Cyclopropyl-1H-indole-5-carboxylic acid

1-Cyclopropyl-1H-indole-5-carboxylic acid

Cat. No.: B8011312
M. Wt: 201.22 g/mol
InChI Key: BUSDQSNSPWHIGS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1-Cyclopropyl-1H-indole-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring . The introduction of the cyclopropyl group can be achieved through various synthetic routes, including cyclopropanation reactions. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

1-Cyclopropyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

1-Cyclopropyl-1H-indole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1H-indole-5-carboxylic acid involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects . The cyclopropyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

1-Cyclopropyl-1H-indole-5-carboxylic acid can be compared with other indole derivatives such as:

The unique cyclopropyl group in this compound distinguishes it from these compounds, potentially offering enhanced biological activity and specificity.

Properties

IUPAC Name

1-cyclopropylindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-12(15)9-1-4-11-8(7-9)5-6-13(11)10-2-3-10/h1,4-7,10H,2-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSDQSNSPWHIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=CC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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